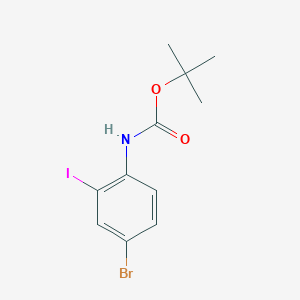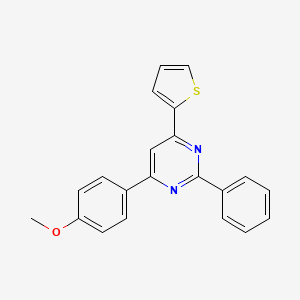
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine, also known as 2P4M6T, is a synthetic pyrimidine derivative with a wide range of potential applications in the biomedical field. It has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been explored for its potential use in the treatment of various neurological diseases, such as Alzheimer's, Parkinson's, and Huntington's.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has been studied for its potential applications in the biomedical field. It has been explored as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, it has also been studied for its potential use in the treatment of various neurological diseases, such as Alzheimer's, Parkinson's, and Huntington's.
Mechanism of Action
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has been shown to act as an antagonist of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. This inhibition of prostaglandin production has been linked to its anti-inflammatory properties. In addition, 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition of topoisomerase II has been linked to its anti-cancer properties.
Biochemical and Physiological Effects
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, it has also been shown to have anti-oxidant, anti-fungal, anti-viral, and anti-allergic effects. It has also been shown to have beneficial effects on the cardiovascular system, as well as on the nervous system.
Advantages and Limitations for Lab Experiments
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easier to synthesize and manipulate. In addition, it has a wide range of potential applications in the biomedical field. However, 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine also has some limitations. It is not approved for use in humans, and its effects in humans are still unknown.
Future Directions
There are several potential future directions for the study of 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine. These include the exploration of its potential use in the treatment of other diseases, such as diabetes and obesity. In addition, further research could be done to understand its mechanism of action and its effects on other biochemical and physiological processes. Finally, further studies could be conducted to assess its safety and efficacy in humans.
Synthesis Methods
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine can be synthesized through a multi-step process. The first step involves the condensation of thiophene-2-carbaldehyde and 4-methoxybenzaldehyde in the presence of a base to form the pyrimidine ring. This is followed by the addition of phenylmagnesium bromide to the pyrimidine ring to form the desired 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-24-17-11-9-15(10-12-17)18-14-19(20-8-5-13-25-20)23-21(22-18)16-6-3-2-4-7-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIFZOJUGVLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
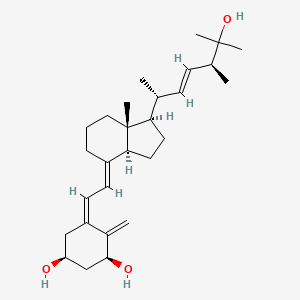
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)




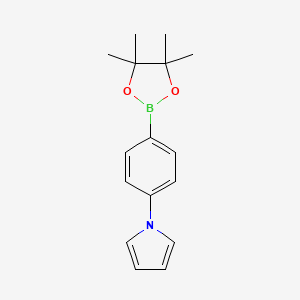
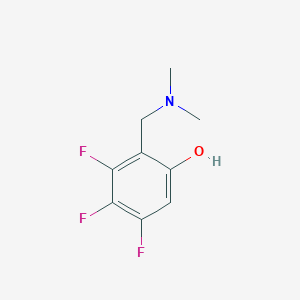
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)
